molecular formula C10H7FN2O2 B5507552 5-(3-fluorobenzylidene)-2,4-imidazolidinedione

5-(3-fluorobenzylidene)-2,4-imidazolidinedione

Cat. No. B5507552
M. Wt: 206.17 g/mol
InChI Key: SEMFFEPZUXCWRI-VMPITWQZSA-N
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Description

Imidazolidinediones, including 5-(3-fluorobenzylidene)-2,4-imidazolidinedione, are important heterocyclic compounds. They have attracted attention due to their structural characteristics and potential in various applications, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of imidazolidinedione derivatives typically involves the condensation of urea with aldehydes in the presence of acid or base catalysts. For fluorinated derivatives, such as 5-(3-fluorobenzylidene)-2,4-imidazolidinediones, the synthesis might involve the use of fluorinated aldehydes or subsequent fluorination reactions to introduce the fluorobenzylidene moiety.

Molecular Structure Analysis

The molecular structure of imidazolidinediones is characterized by a coplanar arrangement of the imidazolidinedione and benzylidene rings. For instance, studies on related compounds show that the imidazolidinedione and fluorobenzylidene rings can be coplanar, with dihedral angles indicating the degree of planarity and affecting the compound's chemical properties and reactivity (Simone et al., 1995; 1996).

Scientific Research Applications

Synthesis and Biological Activities

  • The synthesis of new imidazolyl acetic acid derivatives, including compounds structurally similar to "5-(3-fluorobenzylidene)-2,4-imidazolidinedione," has shown potential anti-inflammatory and analgesic activities. These compounds were evaluated against carrageenan-induced rat paw edema and using the writhing test in mice, revealing significant biological activities (Khalifa & Abdelbaky, 2008).

  • A study on the molecular stability and structure of potential N-heterocyclic carbene precursors with imidazolidine-4,5-dione skeletons emphasized the influence of electron delocalization. This research provides insights into the reactivity and potential applications of these compounds in catalysis and materials science (Hobbs et al., 2010).

  • Novel N-benzyl aplysinopsin analogs structurally related to "5-(3-fluorobenzylidene)-2,4-imidazolidinedione" were synthesized and evaluated for in vitro cytotoxicity against a panel of 60 human tumor cell lines. These studies highlighted the potential of such compounds as lead structures for anticancer drug development (Penthala, Yerramreddy, & Crooks, 2011).

Photophysical and Electrochemical Properties

  • The photophysical behavior of DFHBI derivatives, which are fluorogenic molecules related to "5-(3-fluorobenzylidene)-2,4-imidazolidinedione," has been characterized. These molecules bind the Spinach aptamer and demonstrate how solvent interactions and photoisomerization affect their fluorescence, providing a basis for the development of fluorescent probes and sensors (Santra et al., 2019).

  • The electrochemical oxidation of hydantoins, including derivatives like "5-(3-fluorobenzylidene)-2,4-imidazolidinedione," at a glassy carbon electrode has been studied. This research sheds light on the oxidation mechanisms and the structure-activity relationships of these compounds, which could inform their utility in chemical syntheses and potential biological applications (Nosheen et al., 2012).

Safety and Hazards

The safety and hazards associated with “5-(3-fluorobenzylidene)-2,4-imidazolidinedione” are not explicitly mentioned in the available resources. Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

(5E)-5-[(3-fluorophenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-7-3-1-2-6(4-7)5-8-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMFFEPZUXCWRI-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=C2C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C/2\C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-[(3-fluorophenyl)methylidene]imidazolidine-2,4-dione

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